1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride
CAS No.: 1432677-88-7
Cat. No.: VC2576901
Molecular Formula: C15H14ClF4NO
Molecular Weight: 335.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432677-88-7 |
|---|---|
| Molecular Formula | C15H14ClF4NO |
| Molecular Weight | 335.72 g/mol |
| IUPAC Name | 2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H13F4NO.ClH/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19;/h1-8,14H,9,20H2;1H |
| Standard InChI Key | CGQCHRRLNYOBRQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl |
Introduction
Chemical Identity and Structural Properties
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride represents an important class of fluorinated aromatic compounds with potential applications in pharmaceutical research. The compound features a distinct chemical structure characterized by two aromatic rings connected through an ethoxy linkage, with one ring bearing a trifluoromethyl substituent and the other containing a fluorine atom. The amine group, positioned on the carbon adjacent to the trifluoromethylphenyl ring, exists as a hydrochloride salt in this formulation.
The compound's primary identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1432677-88-7 |
| Molecular Formula | C15H14ClF4NO |
| Molecular Weight | 335.72 g/mol |
| IUPAC Name | 2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
| Synonyms | 2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride; HHC67788 |
| Physical State | Solid |
| Classification | Aromatic amine; Pharmaceutical intermediate |
The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties. Trifluoromethylated compounds typically exhibit enhanced lipophilicity, which can improve membrane permeability and pharmaceutical bioavailability. The fluorine atom on the second phenyl ring further contributes to the compound's electronic profile, potentially affecting its binding interactions with biological targets and its metabolic stability.
As a hydrochloride salt, this compound likely demonstrates improved water solubility compared to its free base form, an important consideration for pharmaceutical applications requiring aqueous solubility . The salt formation also affects the compound's stability, crystallinity, and handling properties in research and development settings.
| Functional Group | Reactivity Profile |
|---|---|
| Primary amine (as HCl salt) | Nucleophilic when free; reduced nucleophilicity in salt form |
| Ether linkage | Relatively stable; potential cleavage under strongly acidic conditions |
| Trifluoromethyl group | Enhances stability; resistant to metabolic degradation |
| Fluorine substituent | Modifies electronic properties of the aromatic ring |
The trifluoromethyl group is known to enhance the metabolic stability of organic molecules by resisting oxidative degradation, an important consideration for potential pharmaceutical applications. The fluorine atom on the second phenyl ring further contributes to the compound's stability profile and can affect its interaction with biological targets.
| Therapeutic Area | Potential Mechanism | Relevant Structural Features |
|---|---|---|
| Central Nervous System Agents | Interaction with neurotransmitter receptors | Trifluoromethyl group enhancing BBB penetration |
| Anti-inflammatory Compounds | Modulation of inflammatory pathways | Fluorinated aromatic structures interacting with target proteins |
| Enzyme Inhibitors | Competitive binding to active sites | Amino group forming key interactions with catalytic residues |
| Metabolic Disease Treatments | Binding to receptors involved in metabolic regulation | Combined hydrophobic and hydrophilic features |
The presence of the trifluoromethyl group is particularly noteworthy, as this structural feature appears in numerous pharmaceutically active compounds, including fluoxetine (antidepressant), efavirenz (antiviral), and leflunomide (immunomodulator).
| Hazard Classification | GHS Code | Description | Hazard Category |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Category 4 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Category 2 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Category 2A |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | Category 3 (Respiratory tract) |
These classifications indicate that the compound presents moderate hazards in terms of acute toxicity and irritation potential .
Future Research Directions
Future studies involving 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride should aim to investigate the compound's interactions with biological targets, assess its pharmacokinetic properties, and explore its potential as a therapeutic agent. Several promising research directions can be identified:
Structure-Activity Relationship Studies
Systematic modifications to the basic scaffold could help identify structural features critical for biological activity:
-
Varying the position of the fluorine atom on the benzene ring
-
Exploring different substituents in place of the trifluoromethyl group
-
Modifying the length or nature of the linker between the aromatic rings
-
Introducing additional functional groups to enhance target specificity
These studies would contribute to a deeper understanding of how structural modifications affect the compound's biological properties.
Pharmacokinetic Investigations
Comprehensive assessment of the compound's pharmacokinetic profile would provide valuable information about its potential as a drug candidate:
-
Solubility in various physiologically relevant media
-
Metabolic stability in liver microsomes or hepatocytes
-
Plasma protein binding characteristics
-
Distribution across biological membranes
-
Clearance mechanisms and routes of elimination
Such investigations would help determine whether the compound possesses favorable drug-like properties that warrant further development.
Computational Studies
Computational approaches could facilitate the exploration of this compound's interactions with potential biological targets:
-
Molecular docking studies to identify protein binding sites
-
Molecular dynamics simulations to assess binding stability
-
Quantitative structure-activity relationship (QSAR) analyses to predict biological activities
-
In silico ADMET predictions to guide experimental design
These computational methods could provide direction for experimental investigations and accelerate the discovery process.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume